

# The Enzymatic Conversion of Shikimate-3-Phosphate to Chorismate: A Technical Guide

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## Compound of Interest

Compound Name: Chorismic Acid

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This technical guide provides an in-depth overview of the enzymatic conversion of shikimate-3-phosphate to chorismate, a critical juncture in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, algae, and plants, but is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.<sup>[1][2]</sup> This document details the enzymes involved, their kinetic properties, experimental protocols for their study, and the regulatory mechanisms governing this segment of the pathway.

## The Core Pathway: From Shikimate-3-Phosphate to Chorismate

The conversion of shikimate-3-phosphate (S3P) to chorismate is a two-step enzymatic process catalyzed by 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase and chorismate synthase.

### Step 1: 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

EPSP synthase (EC 2.5.1.19), encoded by the *aroA* gene in *E. coli*, catalyzes the reversible transfer of a carboxyvinyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of shikimate-3-phosphate, yielding 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.<sup>[2][3]</sup> The reaction proceeds through a tetrahedral intermediate.<sup>[2][4]</sup> This enzyme is

notably the target of the broad-spectrum herbicide glyphosate, which acts as a competitive inhibitor with respect to phosphoenolpyruvate.<sup>[2][5]</sup>

## Step 2: Chorismate Synthase

Chorismate synthase (EC 4.2.3.5), encoded by the *aroC* gene in *E. coli*, catalyzes the final step in the common shikimate pathway: the 1,4-trans elimination of a phosphate group from EPSP to form chorismate.<sup>[1][6]</sup> This reaction is unique as it requires a reduced flavin mononucleotide (FMNH<sub>2</sub>) as a cofactor, although there is no net redox change in the overall reaction.<sup>[1][7]</sup> The FMNH<sub>2</sub> is thought to act as a catalyst, facilitating the elimination reaction.<sup>[6]</sup>

## Quantitative Enzyme Kinetics

The efficiency and substrate affinity of EPSP synthase and chorismate synthase have been characterized in various organisms. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

Organism	Substrate	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	Source
Escherichia coli	Shikimate-3-Phosphate	4	83	Fiedler et al., 2009
Phosphoenolpyruvate	12	Fiedler et al., 2009		
Zea mays (Maize)	Shikimate-3-Phosphate	15	2.5	Dong et al., 2019
Phosphoenolpyruvate	10	Dong et al., 2019		
Agrobacterium sp. (CP4)	Shikimate-3-Phosphate	12	23	Funke et al., 2006
Phosphoenolpyruvate	3500 (in absence of K <sup>+</sup> ), 200 (in presence of 100 mM KCl)	Funke et al., 2006		

Table 2: Kinetic Parameters of Chorismate Synthase

Organism	Substrate	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	Source
Escherichia coli	5-enolpyruvylshikimate-3-phosphate	1.3 - 2.2	25	Macheroux et al., 1999
Neurospora crassa	5-enolpyruvylshikimate-3-phosphate	1.5	30	Macheroux et al., 1999
Euglena gracilis	5-enolpyruvylshikimate-3-phosphate	2.0	20	Macheroux et al., 1999
Corydalis sempervirens	5-enolpyruvylshikimate-3-phosphate	1.8	28	Macheroux et al., 1999

## Experimental Protocols

Detailed methodologies for the assay of EPSP synthase and chorismate synthase are crucial for research and drug development.

### Assay for EPSP Synthase Activity

A common method for determining EPSP synthase activity is to measure the rate of inorganic phosphate (Pi) release from the reaction.

#### Protocol: Continuous Spectrophotometric Assay

This protocol is adapted from a method that uses a phosphate-binding protein to detect Pi formation.

- **Reaction Mixture:** Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 1 mM shikimate-3-phosphate, 1 mM phosphoenolpyruvate, 5 mM  $\text{MgCl}_2$ , and a phosphate-detecting reagent (e.g., EnzChek Phosphate Assay Kit).
- **Enzyme Addition:** Initiate the reaction by adding a purified preparation of EPSP synthase to the reaction mixture.
- **Measurement:** Monitor the increase in absorbance at the appropriate wavelength (e.g., 360 nm for the EnzChek kit) over time using a spectrophotometer.
- **Calculation:** Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of Pi produced can be determined from a standard curve.

## Assay for Chorismate Synthase Activity

The activity of chorismate synthase can be monitored by measuring the formation of chorismate, which has a distinct UV absorbance spectrum.

Protocol: Spectrophotometric Assay

- **Reaction Mixture:** Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 100  $\mu\text{M}$  5-enolpyruvylshikimate-3-phosphate, 50  $\mu\text{M}$  reduced FMN ( $\text{FMNH}_2$ ), and 5 mM  $\text{MgCl}_2$ .  $\text{FMNH}_2$  can be generated in situ using a flavin reductase system or by chemical reduction.
- **Enzyme Addition:** Start the reaction by adding purified chorismate synthase.
- **Measurement:** Monitor the increase in absorbance at 274 nm, which corresponds to the formation of chorismate ( $\epsilon = 2630 \text{ M}^{-1}\text{cm}^{-1}$ ).<sup>[8]</sup>
- **Calculation:** Calculate the rate of chorismate formation using the Beer-Lambert law.

## Regulation of the Pathway

The flux through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids.

## Feedback Inhibition

The primary mode of regulation for the shikimate pathway is feedback inhibition, where the end products (phenylalanine, tyrosine, and tryptophan) allosterically inhibit the first enzyme of the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.<sup>[1]</sup> While there is limited evidence for direct allosteric regulation of EPSP synthase and chorismate synthase by downstream metabolites, the overall flux through this part of the pathway is controlled by the availability of their substrates, which is in turn regulated at the initial step.

## Transcriptional Regulation

The expression of the genes encoding the enzymes of the shikimate pathway, including *aroA* (EPSP synthase) and *aroC* (chorismate synthase), can be subject to transcriptional regulation. In many bacteria, these genes are part of operons that are regulated by repressors that bind to specific operator sequences in the promoter regions. The activity of these repressors can be modulated by the intracellular concentrations of aromatic amino acids or their derivatives.

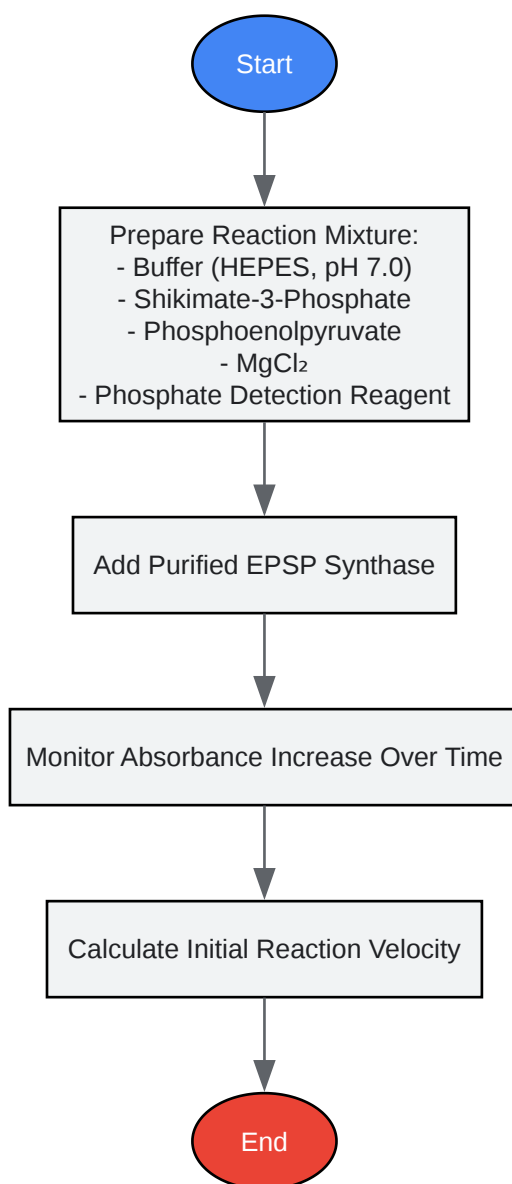
## Post-Translational Modifications

Currently, there is limited specific information available regarding the regulation of EPSP synthase and chorismate synthase through post-translational modifications such as phosphorylation or acetylation.<sup>[9][10]</sup> However, the localization of some shikimate pathway enzymes, including chorismate synthase, to different cellular compartments (e.g., chloroplasts and peroxisomes in plants) suggests a complex regulatory network that may involve post-translational targeting mechanisms.<sup>[11][12]</sup>

## Visualizations

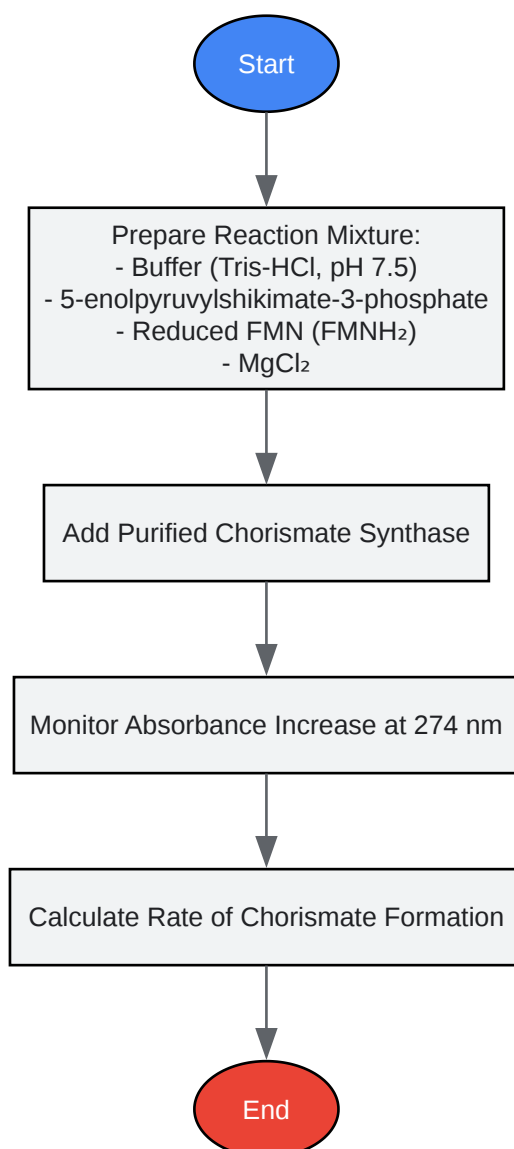
The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Enzymatic conversion of shikimate-3-phosphate to chorismate.



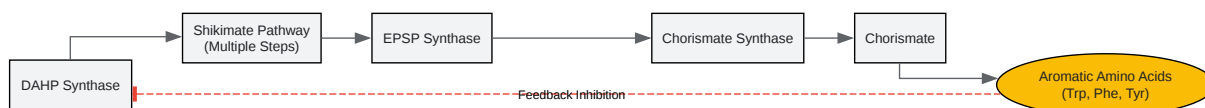
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Caption: Workflow for a continuous spectrophotometric EPSP synthase assay.



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Caption: Workflow for a spectrophotometric chorismate synthase assay.



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